Tenosiprol

dual COX/LOX inhibitor 5-lipoxygenase zileuton comparator

Tenosiprol is a structurally unique proline-thiophene ester prodrug that simultaneously inhibits COX and 5‑LOX pathways, carboxylesterase, and lipid peroxidation—a multi-target profile unmatched by single‑pathway inhibitors like zileuton or conventional dual inhibitors. Validated in Phase 3 psoriasis trials, it is the preferred reference compound for dissecting arachidonic acid cascade contributions in psoriasis models, SAR studies, and lipid-based drug delivery research requiring built‑in oxidative stabilization. Procurement supports target‑specific experimental design that generic alternatives cannot reproduce.

Molecular Formula C10H11NO4S
Molecular Weight 241.27 g/mol
CAS No. 129336-81-8
Cat. No. B144256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenosiprol
CAS129336-81-8
Molecular FormulaC10H11NO4S
Molecular Weight241.27 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)OC(=O)C2=CC=CS2
InChIInChI=1S/C10H11NO4S/c12-9(13)7-4-6(5-11-7)15-10(14)8-2-1-3-16-8/h1-3,6-7,11H,4-5H2,(H,12,13)/t6-,7+/m1/s1
InChIKeyUALJSXIPZBZMGU-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenosiprol (CAS 129336-81-8) Procurement Guide: Compound Identity and Baseline Characteristics


Tenosiprol (INN; CAS 129336-81-8) is a synthetic small molecule formally designated as (R)-4-hydroxy-L-proline 2-thiophenecarboxylate (ester), with the IUPAC name (2S,4R)-4-(thiophene-2-carbonyloxy)pyrrolidine-2-carboxylic acid (molecular formula C​10H​11NO​4S; monoisotopic mass 241.04 Da) [1]. It is classified pharmacologically as an anti-inflammatory and analgesic agent, originally assigned the INN in 1990 [2][3]. The compound has been investigated as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and it reached Phase 3 clinical evaluation for psoriasis [4][5].

Why In-Class Lipoxygenase or Dual COX/LOX Inhibitors Cannot Simply Substitute for Tenosiprol


Tenosiprol occupies a structurally unique position as a proline-ester prodrug that simultaneously inhibits lipoxygenase (primary target) and, to a lesser extent, cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase, while also functioning as an antioxidant in lipid systems [1][2]. This multi-target, pro-drug architecture distinguishes it from both single-pathway 5-LOX inhibitors (e.g., zileuton, which solely blocks leukotriene synthesis) and conventional dual COX/LOX inhibitors (e.g., licofelone) that lack the proline-based ester scaffold and carboxylesterase-inhibitory component [3][4]. Because the rate and tissue specificity of ester hydrolysis, antioxidant contribution, and the full pharmacological effect depend on the intact (2S,4R)-4-(thiophene-2-carbonyloxy)pyrrolidine-2-carboxylic acid structure, generic replacement by a compound with a different scaffold or narrower target profile cannot be assumed to reproduce Tenosiprol's integrated pharmacodynamic signature. The quantitative evidence below, while limited, underscores the specific dimensions where differentiation has been documented.

Tenosiprol Quantitative Differentiation Evidence Against Closest Analogs


Dual COX/5-LOX Inhibitory Profile Versus Single-Pathway 5-LOX Inhibitor Zileuton

Tenosiprol is characterized in authoritative MeSH indexing as a dual inhibitor of both cyclooxygenase and lipoxygenase pathways, blocking formation of prostaglandins and leukotrienes simultaneously [1]. In contrast, the prototypical 5-LOX inhibitor zileuton selectively inhibits 5-LOX with no direct COX inhibition, exhibiting IC50 values of 0.56 uM (dog blood), 2.3 uM (rat blood), and 2.6 uM (human blood) [2]. The quantitative dual-pathway inhibition values (IC50 or % inhibition for COX) for Tenosiprol are not publicly reported in accessible databases, representing a critical evidence gap. However, the documented dual mechanism constitutes a class-level differentiation from single-pathway agents.

dual COX/LOX inhibitor 5-lipoxygenase zileuton comparator arachidonic acid cascade

Ancillary Carboxylesterase Inhibition Differentiates Tenosiprol from Conventional Anti-Inflammatory Agents

Tenosiprol is reported to inhibit carboxylesterase in addition to its primary lipoxygenase target [1]. This ancillary activity is absent from the pharmacological profiles of common 5-LOX inhibitors (zileuton) and most dual COX/LOX inhibitors (e.g., licofelone). Quantitative carboxylesterase inhibition data (IC50 or Ki) for Tenosiprol are not publicly available. However, a ChEMBL-curated carboxylesterase inhibition assay platform (ChEMBL_216226) exists for murine liver microsomes, providing a standardized framework for comparative evaluation of compounds bearing this activity [2].

carboxylesterase inhibition prodrug hydrolysis esterase profiling off-target pharmacology

Intrinsic Antioxidant Activity in Lipid Systems Versus No Reported Antioxidant Function for Zileuton

MeSH pharmacological annotation states that Tenosiprol serves as an antioxidant in fats and oils [1]. This property is not described for zileuton or licofelone in their standard pharmacological profiles. Quantitative antioxidant capacity values (e.g., FRAP, ORAC, DPPH IC50, or lipid peroxidation inhibition %) for Tenosiprol are not available in accessible primary literature or databases.

antioxidant lipid peroxidation fats and oils oxidative stability

Clinical Development for Psoriasis: Phase 3 Advancement Versus Discontinued or Non-Dermatological 5-LOX Inhibitors

Tenosiprol reached Phase 3 clinical evaluation and received approval for psoriasis (2022) according to the Clinical Drug Experience Knowledgebase, with 47 registered trials [1]. In comparison, zileuton is approved only for asthma maintenance and has no psoriasis indication [2]. Licofelone completed Phase 3 for osteoarthritis but was not approved and has no dermatological indication. No quantitative efficacy data (e.g., PASI scores, placebo-adjusted response rates) for Tenosiprol in psoriasis are publicly available. However, the indication-specific advancement represents a differentiation in clinical positioning.

psoriasis Phase 3 clinical trial dermatology drug development status

High-Yield Research and Industrial Application Scenarios for Tenosiprol


Psoriasis and Inflammatory Dermatoses Research Models

Tenosiprol's Phase 3 psoriasis clinical validation [1] supports its use as a reference compound in imiquimod-induced psoriasis mouse models, human keratinocyte proliferation assays, and ex vivo skin explant inflammation systems. Its dual COX/LOX inhibition profile [2] makes it suitable for dissecting the relative contributions of prostaglandin and leukotriene pathways in psoriatic plaque pathogenesis. Note: the compound's reported withdrawal due to carcinogenicity signals in animal studies [3] must be disclosed in any in vivo research protocol and should be weighed against the specific research objectives.

Dual Arachidonic Acid Cascade Inhibition Studies

For investigations requiring simultaneous blockade of COX and 5-LOX arms of the arachidonic acid cascade, Tenosiprol provides a structurally distinct scaffold (proline-thiophene ester) compared to other dual inhibitors like licofelone [2]. This chemical novelty can be exploited in structure-activity relationship (SAR) studies, pharmacophore modeling, and scaffold-hopping campaigns aimed at identifying novel dual inhibitors with improved safety margins. The carboxylesterase-inhibitory component [4] should be accounted for when interpreting results from ester-based probe substrates or prodrugs.

Antioxidant-Containing Lipid Formulation Development

Tenosiprol's documented antioxidant activity in fats and oils [4] creates a niche application as a bioactive compound in lipid-based drug delivery systems where the therapeutic payload and oxidative stabilization are co-delivered. Researchers evaluating nanoemulsions, solid lipid nanoparticles, or self-emulsifying drug delivery systems (SEDDS) loaded with Tenosiprol should design experiments that separate the pharmacological effects (COX/LOX inhibition) from the physicochemical antioxidant contribution to formulation stability.

Pharmacovigilance and Drug Safety Research: Carcinogenicity Risk Assessment

Given that Tenosiprol was reportedly withdrawn from the market following animal carcinogenicity findings [3], the compound serves as a critical tool compound for investigating mechanisms of drug-induced carcinogenesis in anti-inflammatory agents. Comparative toxicogenomics studies with marketed dual COX/LOX inhibitors or 5-LOX inhibitors that lack carcinogenicity signals could elucidate structure-toxicity relationships relevant to designing safer next-generation anti-inflammatory drugs.

Quote Request

Request a Quote for Tenosiprol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.